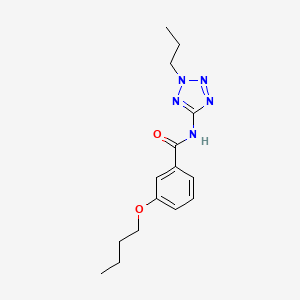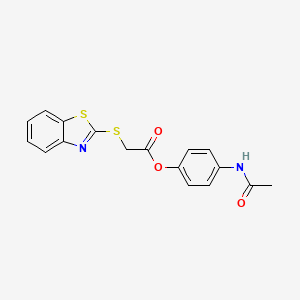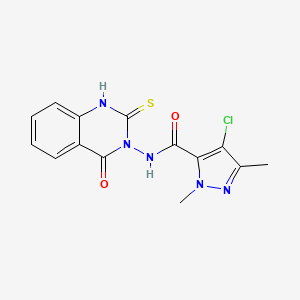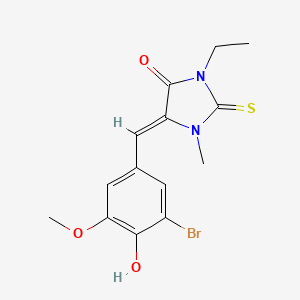
3-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Vue d'ensemble
Description
3-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. It is a tetrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
3-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to protect against radiation-induced DNA damage. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a radioprotective agent. It may also be useful for studying the role of COX-2 in inflammation and pain. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 3-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide include further studies on its potential as a radioprotective agent and its role in inflammation and pain. It may also be useful for studying the effects of radiation on DNA damage and repair. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
3-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage.
Propriétés
IUPAC Name |
3-butoxy-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-3-5-10-22-13-8-6-7-12(11-13)14(21)16-15-17-19-20(18-15)9-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYAKKCJRXSRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4763455.png)

![N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4763464.png)
![(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4763478.png)

![N-{4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4763485.png)
![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4763510.png)
![10-cyclopropyl-2-phenyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4763519.png)
![2,4-dichloro-5-[(diethylamino)sulfonyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4763545.png)